
1,4-Bis-2-(2,4-dichlorophenoxy)propanoylamino)-1,4-phenylenedicarbamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis-2-(2,4-dichlorophenoxy)propanoylamino)-1,4-phenylenedicarbamide, or DCPA, is a phenylenedicarbamate herbicide that has been used for decades to control weeds in agricultural and horticultural applications. DCPA is an effective, selective, and non-volatile herbicide that is widely used in the United States and other countries. DCPA is a member of the phenylenedicarbamate family of herbicides, which are related to the phenoxyacid family of herbicides. The phenylenedicarbamate family of herbicides is known for its effectiveness in controlling a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. DCPA is a pre-emergent herbicide, meaning that it must be applied before the weeds emerge from the soil in order to be effective.
作用机制
DCPA works by inhibiting the growth of weeds. It does this by interfering with the production of certain enzymes, which are necessary for the development of the weed’s root system. DCPA also inhibits the production of certain proteins, which are necessary for the growth and reproduction of the weed. By inhibiting these processes, DCPA is able to effectively control the growth of the weed.
Biochemical and Physiological Effects
DCPA has been studied for its biochemical and physiological effects on plants. Studies have shown that DCPA can inhibit the growth of weeds by interfering with the production of certain enzymes and proteins. In addition, DCPA has been shown to reduce the amount of chlorophyll in plants, which can reduce the amount of light energy the plant can absorb. This can lead to stunted growth and decreased photosynthesis. DCPA has also been shown to reduce the amount of nutrients available to the plant, which can reduce the plant’s ability to survive.
实验室实验的优点和局限性
DCPA has several advantages and limitations when used in lab experiments. One of the advantages of using DCPA in lab experiments is its selectivity. DCPA is highly selective, meaning that it will only target the weeds that it is applied to. This makes it an ideal choice for experiments that require precise control of the weeds. However, DCPA is also limited by its pre-emergent nature. DCPA must be applied before the weeds emerge from the soil in order for it to be effective. This can limit the timing of experiments and may require the use of additional herbicides or weed-control methods.
未来方向
DCPA has been studied extensively, but there are still many areas where further research is needed. One area where research is needed is in the development of new formulations of DCPA that are more effective in controlling weeds. In addition, research is needed to develop new methods for applying DCPA that are more efficient and cost-effective. Finally, research is needed to further investigate the biochemical and physiological effects of DCPA on plants, as well as the potential environmental impacts of using DCPA.
合成方法
DCPA is synthesized from two compounds: 2,4-dichlorophenol and propanoylamino-1,4-phenylenedicarbamate. The synthesis of DCPA involves a reaction between the two compounds in an alkaline medium. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is an aqueous solution of DCPA. The reaction is typically carried out at a temperature of approximately 60°C and a pH of 8-9. The reaction is complete when the solution is clear and the pH is neutral.
科学研究应用
DCPA has been studied extensively in the scientific community, and its efficacy has been demonstrated in numerous studies. DCPA has been studied for its ability to control a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. It has also been studied for its potential to reduce the amount of herbicide resistance in weeds. In addition, DCPA has been studied for its potential to reduce the amount of herbicide runoff into waterways, which can have detrimental effects on aquatic ecosystems.
属性
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-[4-[[2-(2,4-dichlorophenoxy)propanoylamino]carbamoylamino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl4N6O6/c1-13(41-21-9-3-15(27)11-19(21)29)23(37)33-35-25(39)31-17-5-7-18(8-6-17)32-26(40)36-34-24(38)14(2)42-22-10-4-16(28)12-20(22)30/h3-14H,1-2H3,(H,33,37)(H,34,38)(H2,31,35,39)(H2,32,36,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEPDDBLYYHYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC1=CC=C(C=C1)NC(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl4N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

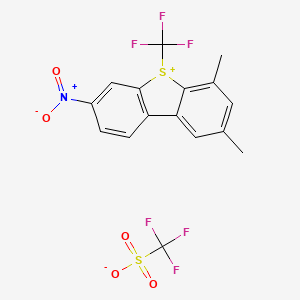

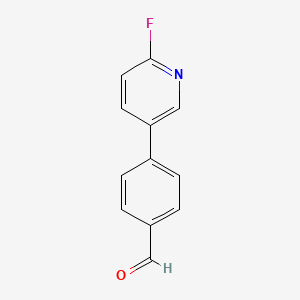

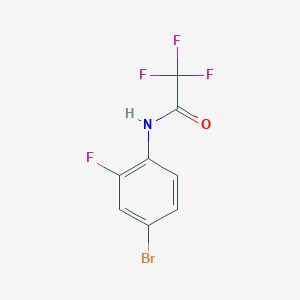
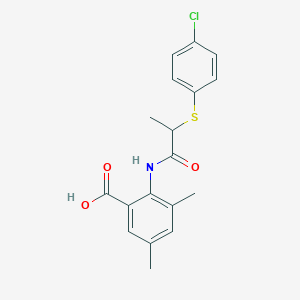
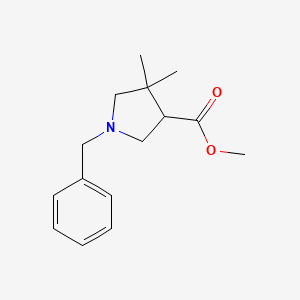
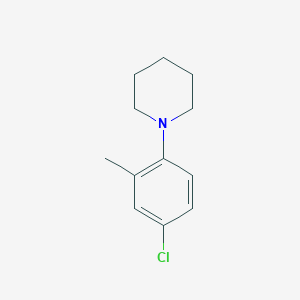
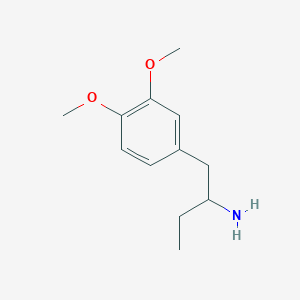

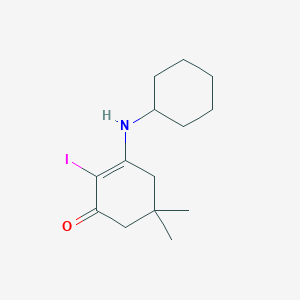
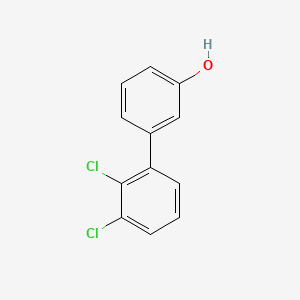
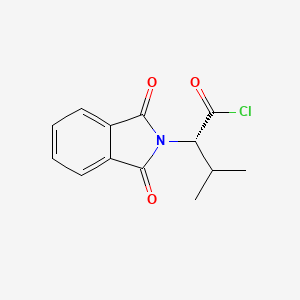
![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)